Introduction: The Rationale for PSMA-Targeted Imaging with [18F]DCFBC
Introduction: The Rationale for PSMA-Targeted Imaging with [18F]DCFBC
An In-Depth Technical Guide to Preclinical Studies of [18F]DCFBC in Animal Models
This guide provides a comprehensive overview of the essential preclinical evaluations for N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine ([18F]DCFBC), a key radiotracer for imaging Prostate-Specific Membrane Antigen (PSMA) expression with Positron Emission Tomography (PET). Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with technical protocols to facilitate the robust preclinical assessment of this and similar imaging agents.
Prostate-Specific Membrane Antigen (PSMA) is a type II transmembrane glycoprotein that is highly overexpressed in the majority of prostate cancers, with expression levels correlating with tumor aggressiveness, metastatic potential, and androgen independence.[1][2] This makes PSMA an exceptional biomarker for targeted molecular imaging. [18F]DCFBC is a low-molecular-weight, urea-based inhibitor that binds with high affinity to the extracellular enzymatic domain of PSMA.[3] Its radiolabeling with the positron-emitter fluorine-18 (18F), which has a convenient 110-minute half-life, allows for high-resolution PET imaging to detect and characterize PSMA-expressing tissues.[3]
Preclinical studies in animal models are a critical, non-negotiable step to establish the fundamental characteristics of a radiotracer—namely its specificity, pharmacokinetics, and dosimetry—before it can be considered for human trials.[4] This guide details the core methodologies for these essential preclinical evaluations.
Mechanism of Action and Tracer Uptake
The fundamental principle of [18F]DCFBC imaging relies on its specific binding to PSMA. Following intravenous administration, the tracer circulates and accumulates in tissues with high PSMA expression. The binding to the external catalytic site of PSMA facilitates the tracer's retention at the target site, allowing for subsequent detection of the positron emission signal.
Caption: Binding of [18F]DCFBC to the extracellular domain of PSMA on a cancer cell.
Radiochemistry: Synthesis of [18F]DCFBC
The synthesis of [18F]DCFBC is a multi-step process that requires careful execution to ensure high radiochemical yield, purity, and specific activity. The most common approach involves the reaction of the prosthetic group 4-[18F]fluorobenzyl bromide ([18F]FBB) with a thiol-containing precursor.[5]
Radiosynthesis Workflow
Caption: Comprehensive workflow for the preclinical evaluation of [18F]DCFBC.
Radiation Dosimetry
Estimating the radiation dose that would be delivered to human organs is a critical safety assessment. This is done by extrapolating biodistribution data from animal models.
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Data Collection: Use time-activity curves from animal biodistribution studies to determine the residence time of [18F]DCFBC in each source organ.
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Scaling: Convert tissue activity concentrations in mice to fractional activities for a standard human model, accounting for differences in organ masses. [6]3. Calculation: Use software like OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) to calculate the absorbed dose (in mGy/MBq or rad/mCi) for each organ and the total effective dose. [3][6] Based on mouse biodistribution data, the kidneys are typically the dose-limiting organ for [18F]DCFBC. [5]Human studies later confirmed that the highest absorbed dose is to the bladder wall, with an effective dose comparable to other common 18F-based PET radiopharmaceuticals like 18F-FDG. [3]
References
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Rowe, S. P., Gage, K. L., et al. (2015). 18F-DCFBC PET/CT for PSMA-Based Detection and Characterization of Primary Prostate Cancer. Journal of Nuclear Medicine. [Link]
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Rowe, S. P., Macura, K. J., et al. (2016). Comparison of Prostate-Specific Membrane Antigen–Based 18F-DCFBC PET/CT to Conventional Imaging Modalities for Detection of Hormone-Naïve and Castration-Resistant Metastatic Prostate Cancer. Journal of Nuclear Medicine. [Link]
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Cho, S. Y., Gage, K. L., Mease, R. C., et al. (2012). Biodistribution, Tumor Detection, and Radiation Dosimetry of 18F-DCFBC, a Low-Molecular-Weight Inhibitor of Prostate-Specific Membrane Antigen, in Patients with Metastatic Prostate Cancer. Journal of Nuclear Medicine. [Link]
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Sidney Kimmel Comprehensive Cancer Center at Johns Hopkins. (2019). Biodistribution and Pharmacokinetic Study of 18F-DCFBC Prostate Specific Membrane Antigen Based PET in Patients With Advanced Prostate Cancer. ClinicalTrials.gov. [Link]
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Wang, H., Zhang, J., et al. (2022). Preclinical Evaluation of a Fluorine-18 Labeled Probe for the Detection of the Expression of PSMA Level in Cancer. Molecules. [Link]
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Ahn, S. H., Pourghiasian, M., et al. (2019). One-Step 18F-Labeling and Preclinical Evaluation of Prostate-Specific Membrane Antigen Trifluoroborate Probes for Cancer Imaging. Journal of Nuclear Medicine. [Link]
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Mease, R. C., Dusich, C. L., et al. (2008). Synthesis and in vivo Evaluation of N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine, [18F]DCFBC: a New Imaging Probe for Prostate Cancer. Clinical Cancer Research. [Link]
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Giesel, F. L., et al. (2019). F-18 labelled PSMA-1007: biodistribution, radiation dosimetry and histopathological validation of tumor lesions in prostate cancer patients. ResearchGate. [Link]
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Turkbey, B., Mena, E., et al. (2017). 18F-DCFBC PSMA-Targeted PET/CT imaging in Localized Prostate Cancer: Correlation with mpMRI and Histopathology. Translational Oncology. [Link]
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Rowe, S. P., Macura, K. J., et al. (2016). Comparison of Prostate-Specific Membrane Antigen-Based 18F-DCFBC PET/CT to Conventional Imaging Modalities for Detection of Hormone-Naïve and Castration-Resistant Metastatic Prostate Cancer. PubMed. [Link]
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Cardinale, J., Schäfer, M., et al. (2018). Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007. EJNMMI Radiopharmacy and Chemistry. [Link]
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Rowe, S. P., Gage, K. L., et al. (2015). 18F-DCFBC PET/CT for PSMA-Based Detection and Characterization of Primary Prostate Cancer. Journal of Nuclear Medicine. [Link]
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Rowe, S. P., Gage, K. L., et al. (2015). 18F-DCFBC PET/CT for PSMA-Based Detection and Characterization of Primary Prostate Cancer. PubMed. [Link]
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Tavakoli, V., Varghese, B., et al. (2018). Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer. Journal of Visualized Experiments. [Link]
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